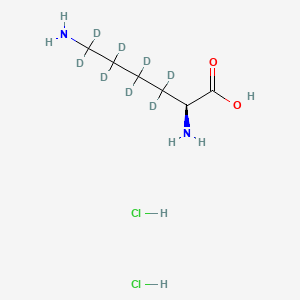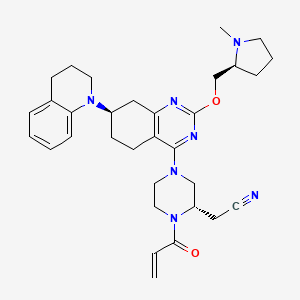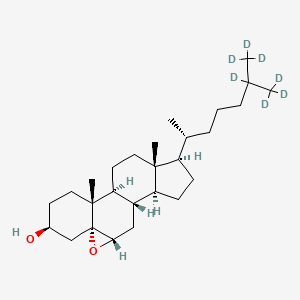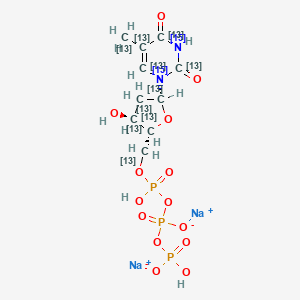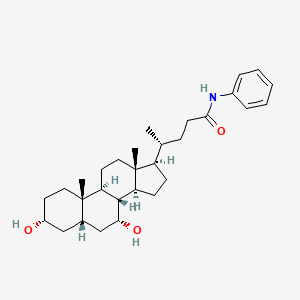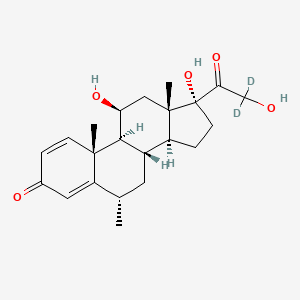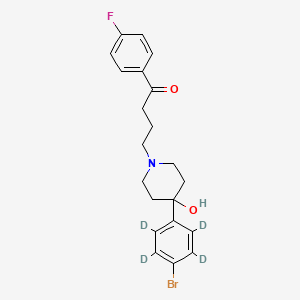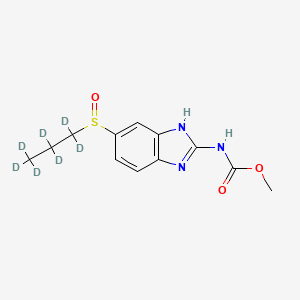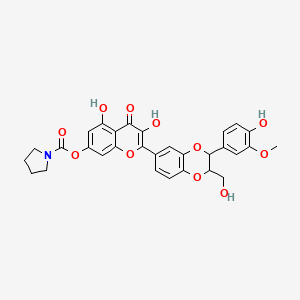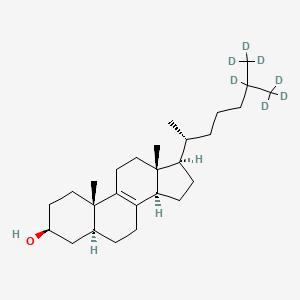
Zymostenol-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zymostenol-d7, also known as 5a-Cholest-8-en-3b-ol-d7, is a deuterium-labeled compound. It is a stable isotope of 5a-Cholest-8-en-3b-ol, where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the study of cholesterol biosynthesis and metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zymostenol-d7 is synthesized through the deuteration of 5a-Cholest-8-en-3b-ol. The process involves the incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecular structure of 5a-Cholest-8-en-3b-ol. This is typically achieved through catalytic hydrogenation in the presence of deuterium gas .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium into the compound. The final product is then purified to achieve a high level of isotopic purity, typically greater than 99% .
Análisis De Reacciones Químicas
Types of Reactions
Zymostenol-d7 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons .
Aplicaciones Científicas De Investigación
Zymostenol-d7 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in the study of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to trace the biosynthesis and degradation of cholesterol.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new drugs and therapeutic agents
Mecanismo De Acción
Zymostenol-d7 acts as a substrate for Δ8,7-sterol isomerase (EBP), an enzyme involved in cholesterol biosynthesis. The enzyme catalyzes the conversion of this compound to its corresponding 7-isomer. This process is crucial for maintaining cholesterol homeostasis in cells. The deuterium labeling allows researchers to study the enzyme’s activity and the metabolic pathways involved in cholesterol biosynthesis .
Comparación Con Compuestos Similares
Similar Compounds
Zymosterol: Another substrate for Δ8,7-sterol isomerase, but without deuterium labeling.
Lanosterol: A precursor in the cholesterol biosynthesis pathway.
Cholesterol: The final product of the biosynthesis pathway.
Uniqueness of Zymostenol-d7
This compound is unique due to its deuterium labeling, which provides several advantages in scientific research. The incorporation of deuterium enhances the compound’s stability and allows for precise tracing in metabolic studies. This makes this compound a valuable tool for understanding cholesterol biosynthesis and metabolism .
Propiedades
Fórmula molecular |
C27H46O |
|---|---|
Peso molecular |
393.7 g/mol |
Nombre IUPAC |
(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-21,23-24,28H,6-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1/i1D3,2D3,18D |
Clave InChI |
QETLKNDKQOXZRP-HJSPSJIWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


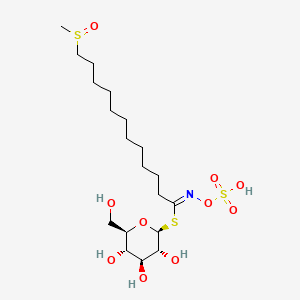
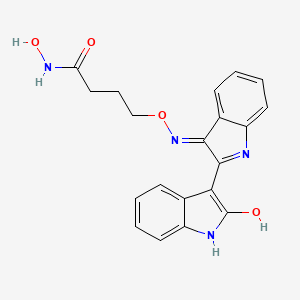
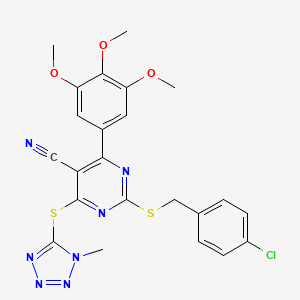

![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)
